molecular formula C21H26ClNO B5108501 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride

Cat. No. B5108501
M. Wt: 343.9 g/mol
InChI Key: ZEMJNOGCCACMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DEPAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DEPAP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.

Mechanism of Action

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride exerts its pharmacological effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also modulates dopamine and glutamate neurotransmission, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of acetylcholinesterase, modulation of dopamine and glutamate neurotransmission, and protection against oxidative stress. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance neuroprotection in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against acetylcholinesterase, its ability to modulate dopamine and glutamate neurotransmission, and its neuroprotective effects. However, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has the potential to be developed into a novel therapeutic agent for various neurological disorders. Future research should focus on optimizing the synthesis method and purification techniques to improve the yield and purity of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. Additionally, further studies are needed to elucidate the mechanism of action of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride and its effects on other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in humans.

Synthesis Methods

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized through a multistep process involving the reaction of diphenylacetylene with diethylamine followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid. The yield of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to improve cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain. In Parkinson's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are pathological hallmarks of the disease. In schizophrenia, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to modulate dopamine and glutamate neurotransmission, which are dysregulated in the disease.

properties

IUPAC Name

5-(diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5-10,13-16,23H,3-4,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMJNOGCCACMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride

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